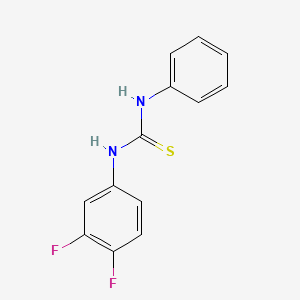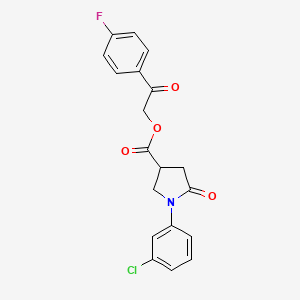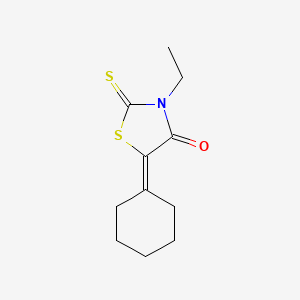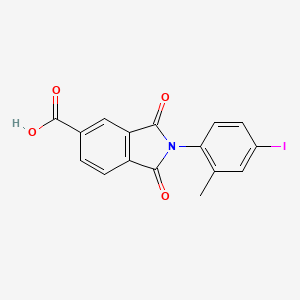
1-(3,4-Difluorophenyl)-3-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Difluorophenyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-3-phenylthiourea typically involves the reaction of 3,4-difluoroaniline with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Difluorophenyl)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, usually in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(3,4-Difluorophenyl)-3-phenylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other thiol-containing enzymes.
Medicine: Explored for its anticancer and antimicrobial properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3,4-Difluorophenyl)-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiourea group can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of metalloproteins and other biological macromolecules. The presence of fluorine atoms enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,4-Difluorophenyl)-3-phenylthiourea
- 1-(3,4-Difluorophenyl)-3-phenylurea
- 1-(3,4-Difluorophenyl)-3-(4-methylphenyl)thiourea
Comparison: 1-(3,4-Difluorophenyl)-3-phenylthiourea is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and potency in various applications, making it a valuable tool in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C13H10F2N2S |
|---|---|
Molekulargewicht |
264.30 g/mol |
IUPAC-Name |
1-(3,4-difluorophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C13H10F2N2S/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h1-8H,(H2,16,17,18) |
InChI-Schlüssel |
WXZMDPLDLACDOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide](/img/structure/B15151233.png)
![6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol](/img/structure/B15151234.png)
![[3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B15151242.png)

![3,8a-dimethyl-5-methylidene-4H,4aH,6H,7H,8H-naphtho[2,3-b]furan-2-one](/img/structure/B15151257.png)
![N-[4-(4-tert-butylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B15151258.png)
![N,N'-pentane-1,5-diylbis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]](/img/structure/B15151276.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol](/img/structure/B15151279.png)

![ethyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15151299.png)
![(2E)-N-[2-(2-Methylindol-1-YL)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15151307.png)

![2-[5-(3-chlorophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15151329.png)

